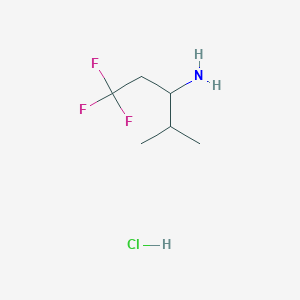

1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride

Description

1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride is a fluorinated amine hydrochloride with the molecular formula C₆H₁₂F₃N·HCl (free base: C₆H₁₂F₃N). Key identifiers include:

Properties

IUPAC Name |

1,1,1-trifluoro-4-methylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-4(2)5(10)3-6(7,8)9;/h4-5H,3,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCXJBWSVNRMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Reduction Steps

A common approach involves starting from a halogenated or sulfonyl precursor that contains trifluoromethyl groups, followed by nucleophilic substitution to introduce the amine group.

- For example, a trifluoroalkyl-substituted aromatic thiol can be alkylated with trifluoroethyl iodide to incorporate the trifluoromethyl moiety, followed by reduction and amination steps to yield the amine intermediate.

- Reduction of sulfonyl chlorides to thiols using red phosphorus and iodine is a reliable method to prepare intermediates for further trifluoromethylation.

Use of Phthalimide Derivatives and Gabriel Synthesis

- The Gabriel synthesis approach is employed where potassium phthalimide reacts with alkyl halides containing trifluoromethyl groups to form N-substituted phthalimides.

- Subsequent hydrazinolysis or acidic hydrolysis liberates the primary amine, which can then be converted to the hydrochloride salt by reaction with hydrochloric acid.

Salt Formation with Hydrochloric Acid

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an inert solvent or aqueous medium.

- Reaction conditions include mild temperatures (room temperature to reflux) and reaction times ranging from 0.5 to 24 hours depending on scale and purity requirements.

Detailed Reaction Conditions and Solvents

Research Findings and Optimization

- Reaction temperatures are optimized between 20 °C and 80 °C for alkylation and substitution steps to maximize yield while minimizing side reactions.

- Use of inert solvents like DMF, DMA, or NMP ensures good solubility of reactants and intermediates, facilitating efficient reactions.

- The choice of acid for salt formation affects the purity and stability of the final product; hydrochloric acid is preferred for hydrochloride salt formation due to its strong acidity and volatility, allowing easy removal of excess acid.

- Reaction times vary widely but are generally kept within 0.5 to 24 hours to balance conversion and operational efficiency.

Summary Table of Preparation Methodologies

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of thiol | Nucleophilic substitution of trifluoroethyl iodide on thiol | Thiol intermediate, K2CO3, DMF, RT, 4 hr | High yield, regioselective | Requires handling of trifluoroalkyl iodides |

| Gabriel amine synthesis | Reaction of potassium phthalimide with alkyl halide | Phthalimide salt, alkyl halide, DMF, 20–80 °C | Clean amine introduction, scalable | Multi-step, requires hydrazinolysis or acid hydrolysis |

| Reduction of sulfonyl chloride | Reduction with red phosphorus and iodine | Red phosphorus, iodine, organic solvent | Efficient conversion to thiol | Handling of red phosphorus is hazardous |

| Hydrochloride salt formation | Reaction of free amine with HCl | HCl, aqueous or inert solvent, RT | Produces stable, isolable salt | Requires careful acid handling |

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group allows for enhanced reactivity in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These properties make it valuable in developing pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure can influence binding affinity and specificity, making it an important tool in biochemical assays.

Medicine

The compound has been investigated for potential pharmaceutical applications. Its unique properties may enhance drug design by improving pharmacokinetic profiles and bioavailability. Research has indicated possible antimicrobial, anti-inflammatory, and anticancer activities associated with this compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of bacterial growth compared to standard antibiotics.

Case Study 2: Anticancer Activity

Research conducted by the National Cancer Institute assessed the anticancer properties of this compound across multiple cancer cell lines. The findings revealed that it exhibited moderate to high levels of cytotoxicity against several tumor types, suggesting its potential as a candidate for further drug development.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to three fluorinated amine hydrochlorides with analogous structural motifs:

Table 1: Structural Comparison

Key Observations :

- The target compound’s branching at C4 distinguishes it from linear analogues (e.g., 4,4-difluoropentan-1-amine).

- The trifluoromethyl group is a common feature, but its position varies (C1 vs. C4 in other compounds).

- The cyclopropane-containing analogue introduces conformational rigidity, which is absent in aliphatic derivatives .

Functional and Application Insights

- Role of Fluorination : The -CF₃ group in all compounds enhances electronegativity and resistance to oxidative metabolism, a critical feature in drug design .

- Aromatic vs. Aliphatic Derivatives : The cyclopropane-containing analogue () demonstrates how aromatic systems and ring strain can modulate bioactivity, a contrast to the aliphatic target compound .

Biological Activity

1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride is a fluorinated amine compound with potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for biological studies. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic uses.

- Chemical Formula : C6H12F3N·HCl

- Molecular Weight : 171.16 g/mol

- Structure : Contains a trifluoromethyl group attached to a carbon chain with an amine functional group.

Biological Activity

Current research indicates that this compound may exhibit various biological activities:

Antimicrobial Activity

Some studies suggest that fluorinated compounds can possess antimicrobial properties due to their unique chemical structure. However, specific data on the antimicrobial efficacy of this compound is still lacking.

Neuroactive Properties

Given its structural similarity to other neuroactive compounds, there is interest in investigating its effects on the central nervous system. The potential for neurotoxicity or neuroprotective effects needs further exploration.

Case Studies

While there are no extensive case studies directly focusing on this compound, related compounds have been studied:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Methylpentan-2-amine | Stimulant effects; potential use in ADHD treatment | |

| 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol | Investigated for proteomics applications |

Research Findings

Research findings indicate that the trifluoromethyl group enhances both the lipophilicity and metabolic stability of compounds. This has implications for drug design and development. For instance:

- Fluorination Reactions : The compound is utilized as a fluorinating agent in organic synthesis, which can lead to the formation of biologically active intermediates.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Drug Development : Its enhanced stability and lipophilicity make it a candidate for developing new pharmaceuticals targeting various diseases.

- Synthetic Chemistry : As a building block in organic synthesis, it can facilitate the introduction of fluorinated groups into more complex molecules.

Q & A

Q. Table 1: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| Water | 4.0 ± 0.3 | Shake-flask, HPLC | |

| DMSO | >5.0 | Equilibrium | |

| Methanol | 8.2 ± 0.5 | Gravimetric |

Q. Table 2: Key Synthetic Intermediates

| Intermediate | Validation Technique | Purity Threshold |

|---|---|---|

| Trifluoromethylphenol | GC-MS, NMR | ≥98% |

| Propanamine hydrochloride | HPLC-ELSD, EA | ≥99% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.